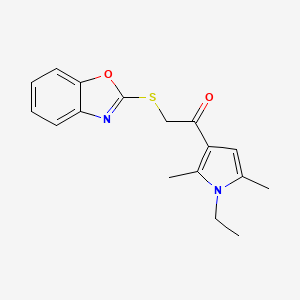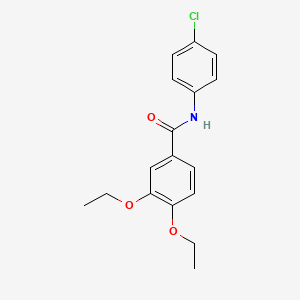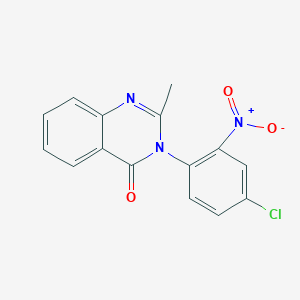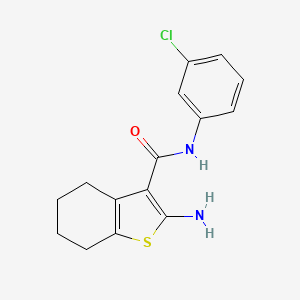![molecular formula C18H16ClNO2 B5868621 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde](/img/structure/B5868621.png)
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde, also known as CPEMC, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in inflammation and cancer development. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can reduce tumor growth and improve survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its ability to selectively target cancer cells while leaving normal cells unharmed. Additionally, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have low toxicity in animal models, making it a potentially safe candidate for drug development. However, one limitation of using 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde. One direction is to further investigate its mechanism of action and identify the specific enzymes and pathways that it targets. Another direction is to explore its potential as a therapeutic agent for other diseases, such as autoimmune disorders and infectious diseases. Additionally, future research could focus on developing new synthetic methods for 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde that improve its solubility and bioavailability.
Méthodes De Synthèse
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with 2-chloroethyl ether to form 2-(4-chlorophenoxy)ethyl phenyl ether. This intermediate is then reacted with indole-3-carboxaldehyde in the presence of a catalyst to form 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde.
Applications De Recherche Scientifique
1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the development of new drugs. In agriculture, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been studied for its ability to control plant growth and development. In material science, 1-[2-(4-chlorophenoxy)ethyl]-2-methyl-1H-indole-3-carbaldehyde has been used as a building block for the synthesis of new materials with unique properties.
Propriétés
IUPAC Name |
1-[2-(4-chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)10-11-22-15-8-6-14(19)7-9-15/h2-9,12H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGBSCFRLMBZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CCOC3=CC=C(C=C3)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Chlorophenoxy)ethyl]-2-methylindole-3-carbaldehyde | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 7-methyl-8-phenyl-4-propylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5868545.png)






![1-[(1-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5868584.png)

![2-({3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B5868596.png)
![2-methyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5868602.png)
![2-[(carboxymethyl)sulfinyl]benzoic acid](/img/structure/B5868608.png)

![4-[3-(4-fluorophenyl)acryloyl]morpholine](/img/structure/B5868625.png)